Balsalazide Disodium
Overview
Description
Balsalazide Disodium is an anti-inflammatory drug used primarily in the treatment of inflammatory bowel disease, particularly ulcerative colitis. It is a prodrug that releases mesalazine (5-aminosalicylic acid) in the colon, which acts directly on the inflamed tissues .
Mechanism of Action
Target of Action
Balsalazide Disodium is an anti-inflammatory drug used in the treatment of Inflammatory Bowel Disease . The primary target of this compound is the large intestine, where it acts directly on ulcerative colitis .
Mode of Action
This compound is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine, also known as 5-aminosalicylic acid, or 5-ASA . This compound is the therapeutically active portion of the molecule .
Biochemical Pathways
This compound is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine . Mesalamine may decrease inflammation by blocking the production of arachidonic acid metabolites in the colon mucosa .
Pharmacokinetics
The absorption of this compound is very low and variable . It is usually administered as the disodium salt . The systemic exposure (based on mean AUC) in ulcerative colitis patients receiving 1.5 g twice daily for 1 year is up to 60 times greater than that in healthy individuals receiving the same dosage .
Result of Action
The result of this compound’s action is the reduction of inflammation in the colon, which helps in the treatment of mildly to moderately active ulcerative colitis .
Action Environment
The action of this compound is influenced by the environment of the colon. The drug is delivered intact to the colon where it is cleaved by bacterial azoreduction . This suggests that the presence and activity of certain bacteria in the colon may influence the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Balsalazide Disodium works by delivering mesalazine to the large intestine to act directly on ulcerative colitis . This compound is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine .
Cellular Effects
This compound is known to have an impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine . Mesalamine may decrease inflammation by blocking the production of arachidonic acid metabolites in the colon .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Preparation Methods
The synthesis of Balsalazide Disodium involves several key steps:
Acylation Reaction: Paranitrobenzoyl chloride reacts with beta-alanine in a sodium hydroxide water solution to form paranitrobenzoyl-beta-alanine
Reduction Reaction: Paranitrobenzoyl-beta-alanine is reduced using hydrazine hydrate as the reducing agent and ferric chloride hexahydrate as the catalyst in water, yielding paraminobenzoyl-beta-alanine.
Diazotization and Coupling Reaction: Paraminobenzoyl-beta-alanine undergoes diazotization followed by coupling with salicylic acid to form Balsalazide
Salt Formation: The final step involves converting Balsalazide into its disodium salt form
Chemical Reactions Analysis
Balsalazide Disodium undergoes several types of chemical reactions:
Azoreduction: In the colon, bacterial azoreduction cleaves this compound to release mesalazine and 4-aminobenzoyl-beta-alanine
Hydrolysis: Under acidic and alkaline conditions, this compound can undergo hydrolysis, leading to degradation.
Oxidation: Oxidative conditions can also cause degradation of this compound.
Scientific Research Applications
Balsalazide Disodium has several scientific research applications:
Medicine: It is primarily used to treat mildly to moderately active ulcerative colitis
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and the effects of food on its absorption.
Analytical Chemistry: Stability-indicating methods have been developed for its quantitative analysis in bulk drugs and pharmaceutical dosage forms.
Comparison with Similar Compounds
Balsalazide Disodium is compared with other aminosalicylates like:
Mesalazine (5-aminosalicylic acid): Directly used for treating ulcerative colitis but has less targeted delivery to the colon compared to this compound
Sulfasalazine: Another prodrug that releases mesalazine but has more side effects due to the presence of sulfapyridine.
This compound’s unique advantage lies in its targeted delivery of mesalazine to the colon, minimizing systemic absorption and reducing side effects .
Properties
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOQBVBEGCJGW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3Na2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82101-18-6, 213594-60-6 | |
Record name | disodium 5-[(E)-{4-[(2-carboxylatoethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BALSALAZIDE DISODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ASW03C9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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